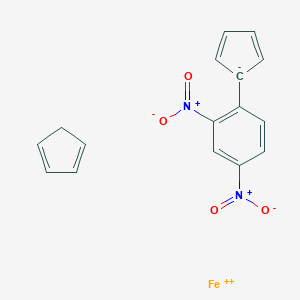
2,4-Dinitrophenyl ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenyl ferrocene, also known as this compound, is a useful research compound. Its molecular formula is C16H13FeN2O4+ and its molecular weight is 353.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
DNP-Fc is synthesized through the condensation reaction of ferrocene with 2,4-dinitrophenyl hydrazine. The general reaction involves heating the reactants in an ethanol solvent, which results in the formation of a stable product characterized by its distinct red color. The synthesis can be summarized as follows:
- Reactants : Ferrocene and 2,4-dinitrophenyl hydrazine.
- Solvent : Ethanol.
- Conditions : Typically involves refluxing at elevated temperatures (around 80-85°C) for several hours.
- Purification : The crude product is purified using silica gel column chromatography.
The resulting DNP-Fc can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electrochemical Analysis.
Electrochemical Applications
DNP-Fc exhibits significant electrochemical properties due to the presence of both ferrocene and nitrophenyl groups. Its applications in this domain include:
- Redox Sensors : DNP-Fc can function as a redox-active probe in electrochemical sensors. The reversible redox behavior allows it to be used for the detection of various analytes, including biomolecules and environmental pollutants .
- Electrochemical Labeling : It has been utilized in the development of electrochemical labels for biomolecules, enhancing sensitivity in biosensing applications. For instance, ferrocene derivatives have been incorporated into DNA molecules to facilitate redox labeling during enzymatic reactions .
Materials Science Applications
In materials science, DNP-Fc has been explored for its potential in creating advanced materials:
- Conductive Polymers : DNP-Fc can be incorporated into polymer matrices to enhance conductivity and electrochemical stability. This property is particularly useful in applications such as organic photovoltaics and batteries .
- Nanocomposites : The integration of DNP-Fc into nanocomposite materials has shown promise in improving mechanical strength and electrical properties, making it suitable for use in sensors and electronic devices .
Biological Applications
The biological relevance of DNP-Fc is notable:
- Drug Delivery Systems : Due to its redox properties, DNP-Fc can be utilized in targeted drug delivery systems where the release of therapeutic agents is controlled by electrochemical stimuli .
- Antioxidant Activity : Studies have indicated that ferrocene derivatives exhibit antioxidant properties, which can be beneficial in biomedical applications aimed at combating oxidative stress .
Case Study 1: Electrochemical Sensor Development
A study demonstrated the use of DNP-Fc as an electrochemical sensor for detecting glucose levels. The sensor exhibited high sensitivity and selectivity due to the redox activity of the ferrocene moiety. This application highlights the potential of DNP-Fc in medical diagnostics.
Case Study 2: Conductive Polymer Composites
Research into conductive polymer composites incorporating DNP-Fc revealed enhanced electrical conductivity compared to conventional materials. These composites were tested for use in flexible electronic devices, showcasing their applicability in next-generation electronics.
化学反応の分析
Hydrazone Formation via Condensation
2,4-Dinitrophenyl ferrocene derivatives are commonly synthesized via condensation reactions. For example:
-
Acetylferrocene + 2,4-dinitrophenyl hydrazine :
Acetylferrocene reacts with 2,4-dinitrophenyl hydrazine in an acidic ethanol medium to form a hydrazone complex (Fc–C(CH₃)=N–NH–C₆H₃(NO₂)₂). The reaction proceeds under reflux (78–85°C) with H₂SO₄ as a catalyst, yielding red crystalline products .
Key spectral data :
Friedel-Crafts Acylation
Ferrocene undergoes electrophilic substitution, such as Friedel-Crafts acetylation, to form acetylferrocene. This intermediate is critical for subsequent reactions with 2,4-dinitrophenyl hydrazine .
Electrochemical Reactivity
The redox properties of this compound derivatives are central to their applications. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies reveal:
| Parameter | Ferrocene | This compound Hydrazone |
|---|---|---|
| Anodic Peak (mV) | 583 | 590–660 |
| Cathodic Peak (mV) | 665 | 660–700 |
| ΔE (mV) | 82 | 70–100 |
| Epc/Epa Ratio | 0.98 | 0.90–0.93 |
-
The nitro groups shift the redox potential anodically by ~85 mV compared to ferrocene due to their electron-withdrawing effect .
-
Chronocoulometry confirms diffusion-controlled redox processes, with charge transfer governed by Faradaic mechanisms .
Reactivity with Anions
The compound exhibits selective interactions with anions, as demonstrated by UV-Vis and DPV:
| Anion | Color Change | Redox Potential Shift (mV) |
|---|---|---|
| Acetate | Light yellow → Purple | +85 |
| F⁻ | Light yellow → Purple | +60 |
| HSO₄⁻ | No change | – |
-
Acetate and fluoride ions induce significant colorimetric and electrochemical responses, suggesting applications in anion sensing .
Thermal and Catalytic Behavior
-
Thermal stability : Decomposes above 250°C without melting .
-
Catalytic activity : The redox-active iron center facilitates oxygen reduction reactions (ORR), with enhanced reactivity in the presence of atmospheric oxygen .
Biological Activity
Despite structural complexity, these derivatives show limited antimicrobial activity against S. aureus and E. coli, likely due to low solubility in aqueous media .
Comparative Reaction Table
特性
CAS番号 |
12091-84-8 |
|---|---|
分子式 |
C16H13FeN2O4+ |
分子量 |
353.13 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+) |
InChI |
InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2 |
InChIキー |
PXMZYOKVPLWGAR-UHFFFAOYSA-N |
SMILES |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
正規SMILES |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
同義語 |
2,4-dinitrophenyl ferrocene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















